molecular formula C16H16ClFN2O4S B3678617 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

Cat. No.: B3678617
M. Wt: 386.8 g/mol
InChI Key: HHGRYHMPGCRJLF-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, and a fluorophenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c1-24-15-8-3-11(17)9-14(15)20(25(2,22)23)10-16(21)19-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGRYHMPGCRJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Aniline Intermediate: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy-N-methylsulfonylaniline.

    Acetamide Formation: The intermediate is then reacted with 4-fluorophenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-(5-chloro-2-hydroxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide.

    Reduction: Formation of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluoroaniline)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

    Materials Science: It may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-2-methoxyanilino)-N-(4-fluorophenyl)acetamide: Lacks the methylsulfonyl group.

    2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide: Has a chloro group instead of a fluoro group on the phenyl ring.

    2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: Has a methyl group instead of a fluoro group on the phenyl ring.

Uniqueness

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide is unique due to the presence of both the methylsulfonyl and fluoro groups, which may confer specific chemical and biological properties not found in similar compounds. These properties could include enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
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2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide

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